![molecular formula C10H10O3 B13772696 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one CAS No. 92405-72-6](/img/structure/B13772696.png)
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one is a heterocyclic compound with the molecular formula C10H8O4. This compound is part of the pyran family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring structure. The reaction conditions often require a base as a promoter and can be conducted under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of environmentally friendly catalysts, are increasingly being applied to the synthesis of pyran derivatives .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives have shown potential as antitumor and antioxidant agents.
Medicine: Some pyran derivatives are being explored for their antiviral and antileishmanial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-: This compound shares a similar core structure but differs in its functional groups.
2H,5H-Pyrano[4,3-b]pyran-5-one, 2,2-dimethyl-7-phenyl-: Another similar compound with variations in the substituents attached to the pyran ring.
Uniqueness
2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92405-72-6 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,7-dimethyl-2H-pyrano[4,3-b]pyran-5-one |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8-9(12-6)5-7(2)13-10(8)11/h3-6H,1-2H3 |
InChI Key |
ZNMBPOUUWQQGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(O1)C=C(OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


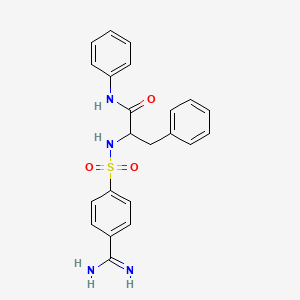

![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

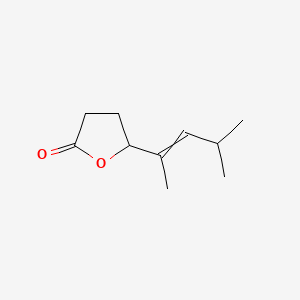


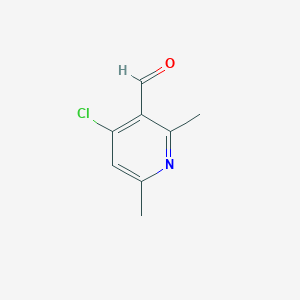
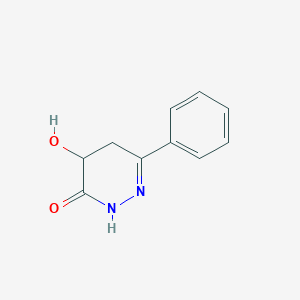
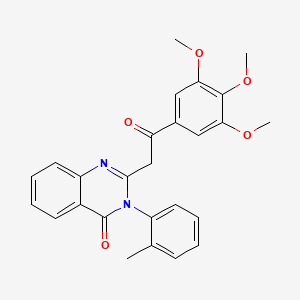
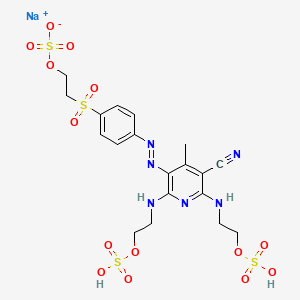

![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
